![molecular formula C15H19N3O2 B2879160 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone CAS No. 866010-64-2](/img/structure/B2879160.png)
2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone” is a chemical compound . It is a derivative of quinazolinone, which is a nitrogen-containing heterocycle that consists of a benzene ring fused with a pyrimidine ring . Quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
Synthesis Analysis
The synthesis of quinazolinones can be classified into three categories based on the substitution patterns of the ring system: 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone, and 2,3-disubstituted-4(3H)-quinazolinone . The most common approach involves amidation of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which underwent cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis
Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Various modifications to the substitutions around the quinazolinone system can change their biological activity significantly due to changes in their physicochemical properties .Chemical Reactions Analysis
Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reagents .科学的研究の応用
1. Corrosion Inhibition
Quinazolinone derivatives, including variants of 2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone, have been investigated for their effectiveness as corrosion inhibitors. A study by Errahmany et al. (2020) explored the inhibition efficiencies of quinazolinone derivatives against mild steel corrosion in acidic environments. These derivatives showed significant inhibition, suggesting their potential application in protecting metal surfaces from corrosion (Errahmany et al., 2020).
2. Anticonvulsant Activity
Quinazolinone compounds have been synthesized and evaluated for their anticonvulsant properties. Noureldin et al. (2017) reported on the synthesis of quinazolinone derivatives and their promising anticonvulsant activities, as indicated by the Anticonvulsant Drug Development Program protocol. This study demonstrates the potential of quinazolinone compounds in the development of new anticonvulsant drugs (Noureldin et al., 2017).
3. Antitumor Activity
Research has also been conducted on the antitumor properties of quinazolinone derivatives. Al-Obaid et al. (2009) synthesized new quinazolinone derivatives and evaluated their antitumor activity using the National Cancer Institute's antitumor screen protocol. Some of these compounds exhibited promising antitumor activities, indicating the potential of quinazolinone analogs in cancer treatment (Al-Obaid et al., 2009).
4. Synthesis of Anticancer Agents
Quinazolinone derivatives are also used as intermediates in the synthesis of novel anticancer agents. Li et al. (2010) described the synthesis of novel 4-anilinoquinazoline derivatives, which are potential anticancer agents, using quinazolinone compounds as key intermediates (Li et al., 2010).
5. Anti-Inflammatory and Anticancer Agents
The combination of quinazolinones with other pharmacophores has been explored for enhanced biological activity. Kumar et al. (2018) synthesized quinolone substituted quinazolinones, evaluating their anti-inflammatory and anticancer activities. This study highlights the potential of quinazolinone derivatives in designing potent anti-inflammatory and anticancer drugs (Kumar et al., 2018).
特性
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-7-18(8-11(2)20-10)9-14-16-13-6-4-3-5-12(13)15(19)17-14/h3-6,10-11H,7-9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMKLDEUKVTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2879077.png)
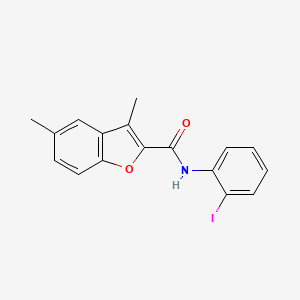
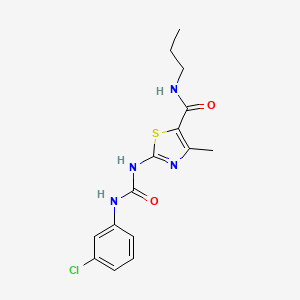
![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)
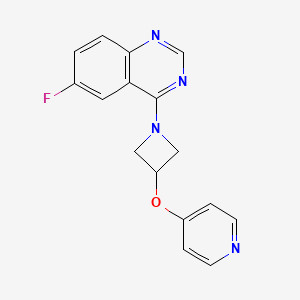
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)
![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2879088.png)
![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)
![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)
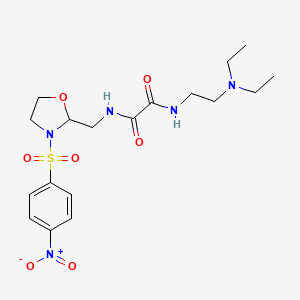
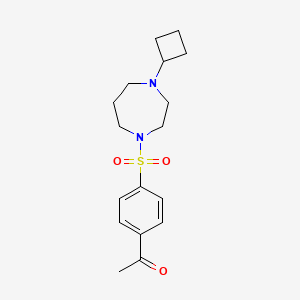
![N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879097.png)
